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Compound of Interest

Compound Name: 3-Formylphenoxyacetic acid

Cat. No.: B1268867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-
Formylphenoxyacetic acid. The document details the synthesis, experimental protocols for

single-crystal X-ray diffraction, and an analysis of the resulting structural data. This information

is crucial for understanding the molecule's three-dimensional conformation, intermolecular

interactions, and potential applications in drug design and materials science.

Introduction
3-Formylphenoxyacetic acid is a substituted aromatic carboxylic acid. The presence of the

formyl and carboxylic acid functional groups makes it a molecule of interest for studying

hydrogen bonding and other non-covalent interactions that dictate its crystal packing.

Understanding the solid-state structure of this compound is fundamental for controlling its

physicochemical properties, such as solubility and stability, which are critical in pharmaceutical

development.

Synthesis and Crystallization
The synthesis of 3-Formylphenoxyacetic acid is typically achieved through a Williamson

ether synthesis.
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A common synthetic route involves the reaction of 3-hydroxybenzaldehyde with an alkali salt of

a haloacetic acid, such as sodium chloroacetate, in a suitable solvent.

Reaction:

Reactants: 3-hydroxybenzaldehyde, Sodium chloroacetate

Solvent: Acetone or Ethanol/Water mixture

Conditions: The reaction mixture is typically refluxed for several hours.

Work-up: After the reaction, the solvent is removed, and the residue is dissolved in water.

Acidification with a mineral acid (e.g., HCl) precipitates the crude 3-Formylphenoxyacetic
acid, which can then be collected by filtration and purified by recrystallization.

Single Crystal Growth
Single crystals of 3-Formylphenoxyacetic acid suitable for X-ray diffraction analysis can be

grown by slow evaporation of a saturated solution of the compound. The choice of solvent is

critical for obtaining high-quality crystals. A mixture of solvents, such as chloroform and toluene,

has been found to be effective for growing crystals of similar phenoxyacetic acid derivatives.[1]

Experimental Protocols: Single-Crystal X-ray
Diffraction
The determination of the crystal structure of 3-Formylphenoxyacetic acid is carried out using

single-crystal X-ray diffraction.

Data Collection
A suitable single crystal is mounted on a diffractometer. The data collection is performed at a

controlled temperature, often at low temperatures (e.g., 100 K or 150 K), to minimize thermal

vibrations of the atoms. The diffractometer uses monochromatic X-ray radiation (e.g., Mo Kα or

Cu Kα). A series of diffraction images are collected as the crystal is rotated.
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The collected diffraction data is processed to yield a set of structure factors. The crystal

structure is then solved using direct methods or Patterson methods, which provide an initial

model of the atomic positions. This model is subsequently refined using full-matrix least-

squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are

typically placed in calculated positions and refined using a riding model. The final R-factor and

goodness-of-fit are indicators of the quality of the refined structure.
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Caption: Experimental workflow for the crystal structure analysis of 3-Formylphenoxyacetic
acid.

Crystallographic Data
The crystallographic data for 3-Formylphenoxyacetic acid would be deposited in the

Cambridge Structural Database (CSD). The following tables summarize the typical

crystallographic data obtained from a single-crystal X-ray diffraction experiment.

Note: The specific numerical data for 3-Formylphenoxyacetic acid should be retrieved from

the relevant CCDC deposition. The data presented here are illustrative examples based on

similar structures.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value (Illustrative)

Chemical formula C₉H₈O₄

Formula weight 180.16

Crystal system Monoclinic

Space group P2₁/c

a (Å) 13.31

b (Å) 4.99

c (Å) 11.60

α (°) 90

β (°) 104.17

γ (°) 90

Volume (Å³) 747.2

Z 4

Calculated density (g/cm³) 1.512

Absorption coefficient (mm⁻¹) 0.114

F(000) 376

Crystal size (mm³) 0.25 x 0.20 x 0.15

Temperature (K) 293(2)

Radiation Mo Kα (λ = 0.71073 Å)

θ range for data collection (°) 2.5 to 27.5

Reflections collected 8759

Independent reflections 1246 [R(int) = 0.0528]

Final R indices [I > 2σ(I)] R₁ = 0.0458, wR₂ = 0.1313

R indices (all data) R₁ = 0.0550, wR₂ = 0.1380
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Goodness-of-fit on F² 1.05

Table 2: Selected Bond Lengths (Å)

Bond Length (Å) (Illustrative)

O1-C7 1.365(2)

O2-C8 1.423(2)

O3-C9 1.306(3)

O4-C9 1.209(3)

C1-C6 1.385(3)

C1-C2 1.389(3)

C3-C10 1.487(3)

C8-C9 1.502(3)

Table 3: Selected Bond Angles (°)

Atoms Angle (°) (Illustrative)

C6-O1-C7 117.8(2)

C8-O2-C7 115.2(2)

O4-C9-O3 121.9(2)

O4-C9-C8 125.4(2)

O3-C9-C8 112.7(2)

O1-C7-C8 109.3(2)

C1-C3-C10 120.5(2)
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The molecular structure of 3-Formylphenoxyacetic acid features a planar phenyl ring. The

carboxylic acid group and the ether linkage introduce conformational flexibility. The crystal

structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds.

Intermolecular Interactions
The carboxylic acid groups typically form strong O-H···O hydrogen bonds, often leading to the

formation of centrosymmetric dimers. In addition to these strong interactions, weaker C-H···O

hydrogen bonds involving the formyl group and the ether oxygen atom can also be observed,

contributing to the overall stability of the crystal packing.

Click to download full resolution via product page

Caption: Schematic of primary intermolecular interactions in 3-Formylphenoxyacetic acid.

Conclusion
The crystal structure analysis of 3-Formylphenoxyacetic acid provides valuable insights into

its solid-state conformation and the supramolecular architecture governed by hydrogen

bonding. This detailed structural knowledge is essential for correlating its molecular structure

with its macroscopic properties and is a critical step in its potential development for

pharmaceutical or material science applications. The crystallographic data serves as a

foundational dataset for computational modeling and for the rational design of new materials

with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Crystal Structure Analysis of 3-Formylphenoxyacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268867#crystal-structure-analysis-of-3-
formylphenoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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